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Compound of Interest

Compound Name: (R)-(-)-1-Benzyloxy-2-propanol

Cat. No.: B032081

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (R)-(-)-1-
Benzyloxy-2-propanol, a chiral building block relevant in various synthetic applications. Due
to the limited availability of publicly accessible experimental spectra for this specific compound,
this document presents predicted data and general methodologies. The information herein is
intended to serve as a practical reference for researchers in organic synthesis, analytical
chemistry, and pharmaceutical development.

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for (R)-(-)-1-
Benzyloxy-2-propanol. It is crucial to note that these are not experimentally verified values for
this specific molecule but are based on established principles of spectroscopy and data from
analogous structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data

H NMR (Predicted, 500 MHz, CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

~7.35-7.25 m 5H Ar-H

4.55 S 2H -OCHzPh

~3.95 m 1H -CH(OH)-

~3.45 dd 1H -OCHH-CH(OH)-

~3.35 dd 1H -OCHH-CH(OH)-

~2.50 brs 1H -OH

1.15 d 3H -CH(OH)CHs
13C NMR (Predicted, 125 MHz, CDCIs)

Chemical Shift (8) ppm Assignment

~138.0 Ar-C (quaternary)

~128.5 Ar-CH

~127.8 Ar-CH

~127.7 Ar-CH

~75.0 -OCHz-CH(OH)-

~73.5 -OCH:Ph

~68.0 -CH(OH)-

~18.5 -CH(OH)CHs
Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3400 Broad, Strong O-H stretch

~3030 Medium Ar C-H stretch

~2970, ~2870 Medium Aliphatic C-H stretch
~1495, ~1450 Medium C=C aromatic ring stretch
~1100 Strong C-O stretch

Iablg_a._Mass_Sp_e_ciLQmﬂnL(MS)_Qata

Relative Intensity (%) Possible Fragment
166 Low [M]* (Molecular lon)
107 Medium [C7H70]*
91 High [C7H7]* (Tropylium ion)
77 Medium [CeHs]*
45 Medium [C2Hs0]*

Experimental Protocols

The acquisition of high-quality spectral data is contingent on meticulous sample preparation
and appropriate instrumental parameters. The following sections outline standardized protocols
for NMR, IR, and Mass Spectrometry applicable to small organic molecules like (R)-(-)-1-
Benzyloxy-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
carbon-hydrogen framework of a molecule.

Sample Preparation:
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o Approximately 5-25 mg of the analyte is accurately weighed and dissolved in about 0.5-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

e The solution is transferred to a clean, dry NMR tube.

» To ensure magnetic field homogeneity, the sample should be free of any particulate matter. If
necessary, the solution can be filtered through a small plug of glass wool in a Pasteur
pipette.

e A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for
chemical shift referencing (6 = 0.00 ppm).

H NMR Acquisition Parameters (Typical):

Spectrometer: 500 MHz

Pulse Sequence: A standard single-pulse sequence is typically used.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between pulses.

Acquisition Time: 2-4 seconds.

13C NMR Acquisition Parameters (Typical):

Spectrometer: 125 MHz

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-2048 or more, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.
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Sample Preparation (Thin Film Method for Liquids):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place one to two drops of the neat liquid sample onto the surface of one salt plate.

Carefully place the second salt plate on top, creating a thin liquid film between the plates.

The "sandwich" is then placed in the spectrometer's sample holder.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

Scan Range: Typically 4000-400 cm—1,

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

A background spectrum of the empty spectrometer is recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule, aiding in its identification and structural elucidation.

Sample Preparation:

e The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a
concentration of approximately 1 mg/mL.

e This stock solution is then further diluted to the low pg/mL or ng/mL range, depending on the
ionization technique and instrument sensitivity.

» The final solution should be free of any particulate matter and non-volatile salts.

Data Acquisition (Electron lonization - GC/MS):
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« lonization Method: Electron lonization (EI) is a common technique for volatile, thermally
stable compounds.

 Inlet System: The sample is introduced via a Gas Chromatograph (GC) for separation prior
to entering the mass spectrometer.

« lonization Energy: Typically 70 eV.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.
o Detection Mode: Positive ion mode.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the generalized
workflows for the spectroscopic techniques described above.
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Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
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Caption: General workflow for Infrared (IR) spectroscopy.
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Caption: General workflow for Mass Spectrometry (MS).
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 To cite this document: BenchChem. [Spectral Data Analysis of (R)-(-)-1-Benzyloxy-2-
propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032081#spectral-data-for-r-1-benzyloxy-2-propanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b032081#spectral-data-for-r-1-benzyloxy-2-propanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b032081#spectral-data-for-r-1-benzyloxy-2-propanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b032081#spectral-data-for-r-1-benzyloxy-2-propanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b032081#spectral-data-for-r-1-benzyloxy-2-propanol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032081?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

